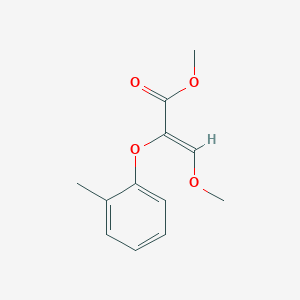amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide, also known as CMMEA, is a synthetic compound that belongs to the sulfonamide class of drugs. It has been widely studied for its potential use in treating various diseases and disorders.
Mecanismo De Acción
The exact mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It may also modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide in lab experiments is its ability to selectively target certain enzymes and proteins. This allows researchers to study the specific effects of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide on these targets. However, one limitation is that the exact mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide. One area of focus is further elucidating the mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide. This will help researchers better understand how 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide works and identify potential new targets for drug development. Another area of focus is developing more potent and selective analogs of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide that can be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide in humans.
Métodos De Síntesis
The synthesis of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form 3-chloro-4-methoxyphenylsulfonyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)acetamide and sodium carbonate to produce 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide.
Aplicaciones Científicas De Investigación
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been studied for its potential use in treating various diseases and disorders such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Propiedades
Nombre del producto |
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide |
|---|---|
Fórmula molecular |
C13H19ClN2O5S |
Peso molecular |
350.82 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19ClN2O5S/c1-16(9-13(17)15-6-7-20-2)22(18,19)10-4-5-12(21-3)11(14)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17) |
Clave InChI |
UNCWSNXGNXWSGG-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
SMILES canónico |
CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305052.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305054.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305055.png)
![ethyl 2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305057.png)
![ethyl 2-[4-({2-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305058.png)
![ethyl 2-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305060.png)
![ethyl 2-{5-bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305061.png)
![ethyl 2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305062.png)
![ethyl 5-(4-chlorophenyl)-2-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305063.png)

![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Methyl 2-{2-[(3-chloro-4-cyano-5-isothiazolyl)oxy]phenyl}-3-methoxyacrylate](/img/structure/B305070.png)

